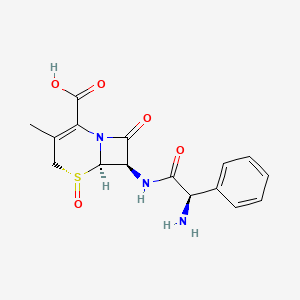

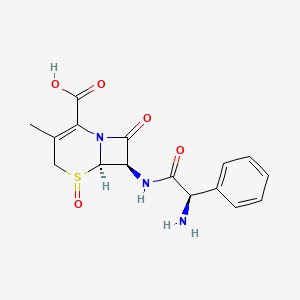

法罗培南相关化合物 4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

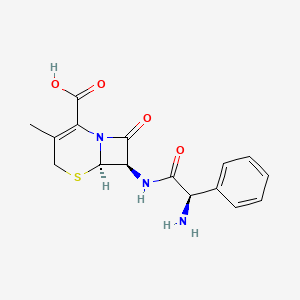

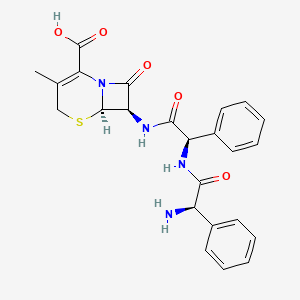

Faropenem Related Compound 4 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has gained significant attention due to its potential therapeutic and industrial applications. Faropenem itself is an orally active beta-lactam antibiotic that is resistant to some forms of extended-spectrum beta-lactamase.

科学研究应用

Faropenem Related Compound 4 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the synthesis of new beta-lactam antibiotics.

Biology: It is used in studies to understand the mechanisms of bacterial resistance to beta-lactam antibiotics.

Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by resistant strains.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Target of Action

Faropenem, and by extension Faropenem Related Compound 4, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem is the bacterial cell wall synthesis pathway . By targeting the PBPs, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Faropenem exhibits favorable pharmacokinetic properties. The prodrug form of Faropenem offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins . The half-life of Faropenem sodium is approximately 0.8 hours . Administration of Faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

The primary result of Faropenem’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the cells to become structurally compromised, leading to cell lysis and death . This makes Faropenem effective against a broad range of bacterial infections .

Action Environment

The action of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the efficacy of Faropenem. Faropenem is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and ampc beta-lactamases . This resistance to beta-lactamases enhances Faropenem’s stability and efficacy in a variety of bacterial environments .

生化分析

Biochemical Properties

Faropenem Related Compound 4, like Faropenem, is expected to play a role in biochemical reactions involving bacterial cell wall synthesis. It is likely to interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It is expected that Faropenem Related Compound 4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Faropenem Related Compound 4 is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . Faropenem Related Compound 4 may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported persistence or recurrence of urinary tract infections after Faropenem treatment .

Metabolic Pathways

Faropenem is known to be an orally active beta-lactam antibiotic, suggesting it may be involved in metabolic pathways related to antibiotic activity .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Faropenem Related Compound 4 involves several steps. One common method includes the use of 4-acetoxy-3-(®-(t-butyldimethylsilyloxy)ethyl)-2-azetidinone as a primary material. This compound undergoes salt condensation with R-sulfo-tetrahydrofuran-2-formic acid under the catalysis of zinc halide to form an intermediate compound . The intermediate is then further processed through a series of reactions to yield Faropenem Related Compound 4.

Industrial Production Methods

Industrial production of Faropenem Related Compound 4 typically involves a “one-pot” operation where intermediates are used directly for the next step reaction without the need for purification. This method has the advantages of low cost, high yield, and easy reaction conditions, making it suitable for large-scale production .

化学反应分析

Types of Reactions

Faropenem Related Compound 4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride . The reactions are typically carried out in the presence of organic solvents and under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Faropenem Related Compound 4, which can be further processed for therapeutic or industrial applications.

相似化合物的比较

Similar Compounds

Similar compounds to Faropenem Related Compound 4 include:

Faropenem: The parent compound, which is also a beta-lactam antibiotic.

Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

Meropenem: A carbapenem antibiotic known for its effectiveness against Gram-negative bacteria.

Uniqueness

Faropenem Related Compound 4 is unique due to its specific structural modifications, which enhance its stability and reduce its susceptibility to beta-lactamase degradation. This makes it a promising candidate for the development of new antibiotics to combat resistant bacterial strains .

属性

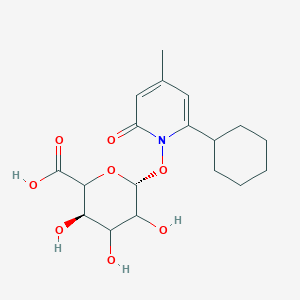

CAS 编号 |

106559-80-2 |

|---|---|

分子式 |

C15H19NO5S |

分子量 |

325.39 |

外观 |

White to light brown powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)